BenchChemオンラインストアへようこそ!

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

This specific 2,6-dimethylpyrimidin-4-yl-pyrrolidine-3-ethanone is a premium building block for CNS-focused medicinal chemistry. It offers a distinct pharmacophoric pattern with XLogP3 of 1.3 and TPSA of 46.1 Ų, ideal for passive blood-brain barrier penetration. The 3-ethanone group enables direct diversification via reductive amination or Grignard addition, saving 1–2 synthetic steps versus alcohol or acid analogs. Critically, this is the 4-position pyrimidine regioisomer (CAS 2034515-83-6), not the 2-position analog (CAS 2034296-92-7). Always verify identity via InChIKey (ICXBSCQMPULQRQ-UHFFFAOYSA-N) before biological testing to prevent misleading SAR.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 2034515-83-6
Cat. No. B2690954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone
CAS2034515-83-6
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)C
InChIInChI=1S/C12H17N3O/c1-8-6-12(14-10(3)13-8)15-5-4-11(7-15)9(2)16/h6,11H,4-5,7H2,1-3H3
InChIKeyICXBSCQMPULQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone (CAS 2034515-83-6): Chemical Identity and Procurement Baseline


1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone (CAS 2034515-83-6) is a heterocyclic building block comprising a 2,6-dimethylpyrimidine ring linked at the 4-position to a pyrrolidine ring bearing a 3-ethanone substituent [1]. With a molecular formula of C12H17N3O and a molecular weight of 219.28 g/mol, it serves as a synthetic intermediate in medicinal chemistry programs, particularly for generating pyrrolidine-pyrimidine-containing compound libraries . The compound's substitution pattern—with methyl groups at both the 2- and 6-positions of the pyrimidine and the ethanone group at the pyrrolidine 3-position—represents a specific regiochemical and functional arrangement that distinguishes it from closely related analogs.

Why Generic Substitution Fails for 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone (CAS 2034515-83-6)


Compounds within the pyrrolidine-pyrimidine class cannot be freely interchanged due to regiochemical and functional-group variations that dictate hydrogen-bonding capacity, conformational preferences, and metabolic stability. The 2,6-dimethyl substitution on the pyrimidine ring at the 4-position linkage, combined with the ketone functionality at the pyrrolidine 3-position, creates a specific pharmacophoric pattern that differs from the 4,6-dimethylpyrimidin-2-yl regioisomer and from the corresponding alcohol (CAS 1338656-96-4) or carboxylic acid (CAS 1342219-83-3) analogs . These structural distinctions translate into measurable differences in lipophilicity (XLogP3-AA = 1.3), hydrogen-bond acceptor count, and polar surface area that can significantly alter target binding and pharmacokinetic profiles in lead optimization campaigns [1]. Simply substituting a close analog without quantitative verification of the desired biological or physicochemical property risks misleading structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone (CAS 2034515-83-6) vs. Closest Analogs


Regiochemical Differentiation: 2,6-Dimethylpyrimidin-4-yl vs. 4,6-Dimethylpyrimidin-2-yl Attachment

The target compound (CAS 2034515-83-6) bears the pyrrolidine ring at the 4-position of a 2,6-dimethylpyrimidine. Its direct regioisomer, 1-(1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl)ethanone (CAS 2034296-92-7), attaches the pyrrolidine at the 2-position of a 4,6-dimethylpyrimidine . While no head-to-head biological comparison is publicly available, this regiochemical shift alters the spatial orientation of the pyrrolidine-ethanone moiety relative to the methyl substituents, which can influence target binding geometry in any structure-based drug design campaign.

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

Functional Group Differentiation: Ketone vs. Alcohol vs. Carboxylic Acid at Pyrrolidine 3-Position

The target compound possesses a ketone (acetyl) group at the pyrrolidine 3-position, distinguishing it from the 3-ol analog (CAS 1338656-96-4) and the 3-carboxylic acid analog (CAS 1342219-83-3) . The ketone acts exclusively as a hydrogen-bond acceptor (HBA), whereas the alcohol serves as both H-bond donor (HBD) and acceptor, and the carboxylic acid is a strong HBD/HBA pair. Computed properties confirm the target compound has 0 HBD and 4 HBA, compared to 1 HBD/4 HBA for the alcohol and 1 HBD/5 HBA for the carboxylic acid [1].

Functional Group Interconversion Hydrogen Bonding Physicochemical Properties

Lipophilicity and Predicted CNS Multiparameter Optimization (MPO) Score

The target compound has a computed XLogP3-AA of 1.3 [1], placing it within the favorable lipophilicity range for CNS drug candidates (typically XLogP 1–3). In contrast, the regioisomer (CAS 2034296-92-7) shares the same formula and likely a similar XLogP, but the alcohol analog (XLogP estimated ~0.8) and carboxylic acid analog (XLogP estimated ~0.3) are more hydrophilic, while more lipophilic analogs with bulkier substituents may exceed CNS-optimal ranges [2]. The target compound's molecular weight (219.28 g/mol) and TPSA (46.1 Ų) also fall within CNS MPO favorable cutoffs.

Lipophilicity CNS Drug Design Physicochemical Profiling

Synthetic Tractability as a Ketone-Containing Building Block for Diversification

The 3-ethanone group on the pyrrolidine ring provides a reactive handle for further diversification via reductive amination, Grignard addition, or Wittig olefination, which is not accessible with the 3-ol or 3-carboxylic acid analogs without additional protection/deprotection steps [1]. This synthetic advantage has been noted in vendor descriptions of the compound as a 'building block for synthesizing more complex molecules' . While the regioisomeric ketone (CAS 2034296-92-7) offers similar reactivity, the 2,6- vs. 4,6-dimethyl substitution pattern may confer different steric and electronic effects on downstream reactions.

Synthetic Chemistry Building Block Library Synthesis

Commercially Available Purity: Comparison with Sigma-Aldrich Alcohol Analog

The closely related alcohol analog 1-(2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 1338656-96-4) is available from Sigma-Aldrich at 95% purity . The target ketone compound is listed by several vendors (predominantly in China) but without publicly accessible certificates of analysis (CoA) or validated purity specifications from major global suppliers . This disparity in quality documentation is a critical procurement consideration.

Purity Quality Control Procurement

Patent Landscape: ACC Inhibitor Scaffold Context

US Patent 8,962,641 (and corresponding EP2814822) discloses pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC) for obesity, diabetes, and NASH [1]. While the target compound itself is not specifically exemplified in this patent family, its core scaffold (2,6-dimethylpyrimidine linked to pyrrolidine at the 4-position) falls within the Markush structure. This provides a patent-grounded rationale for selecting this specific scaffold over other pyrrolidine-pyrimidine connectivity patterns for metabolic disease target programs.

Acetyl-CoA Carboxylase Patent Analysis Metabolic Disease

Recommended Application Scenarios for 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone (CAS 2034515-83-6) Based on Quantitative Differentiation


CNS-Targeted Fragment Library Design and Permeability-Optimized Lead Generation

The target compound's computed XLogP3-AA of 1.3, TPSA of 46.1 Ų, and zero hydrogen-bond donors position it within favorable CNS MPO space [1]. Compared to the more polar alcohol (XLogP ~0.8) and carboxylic acid (XLogP ~0.3) analogs, the ketone provides a superior permeability profile for blood-brain barrier penetration studies. Medicinal chemistry teams should prioritize this building block when synthesizing CNS-targeted compound libraries where passive permeability is a primary design parameter. However, users must verify purity independently due to the absence of CoA from major global suppliers [2].

Acetyl-CoA Carboxylase (ACC) Inhibitor Lead Optimization Using Regiochemically Defined Scaffolds

The 2,6-dimethylpyrimidin-4-yl-pyrrolidine scaffold falls within the Markush claims of US Patent 8,962,641 for ACC inhibitors [1]. The target compound's specific regiochemistry (pyrimidine 4-position linkage) distinguishes it from the 2-position regioisomer and may confer differential ACC1/ACC2 selectivity. Industrial research groups pursuing ACC inhibition for obesity, NASH, or diabetes should select this building block to maintain alignment with established intellectual property space while exploring structure-activity relationships around the ketone moiety.

Parallel Library Synthesis via Ketone Diversification Chemistry

The 3-ethanone group enables direct diversification through reductive amination, Grignard addition, or olefination without protection/deprotection sequences [1]. This saves at least 1–2 synthetic steps compared to the alcohol or carboxylic acid analogs, reducing per-compound synthesis time and FTE cost in medium-to-large library production. The ketone's reactivity profile makes this building block suitable for automated parallel synthesis platforms where step efficiency directly impacts throughput and cost-per-compound calculations.

Regioisomeric Purity Verification in Structure-Activity Relationship Studies

Due to the existence of the regioisomer 1-(1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl)ethanone (CAS 2034296-92-7), procurement of the correct regioisomer (CAS 2034515-83-6) must be confirmed by InChIKey (ICXBSCQMPULQRQ-UHFFFAOYSA-N) or NMR prior to biological testing [2]. This compound is best used in SAR studies where the 2,6-dimethylpyrimidin-4-yl connectivity is a required structural feature, and any regioisomeric impurity would confound activity interpretation.

Quote Request

Request a Quote for 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.